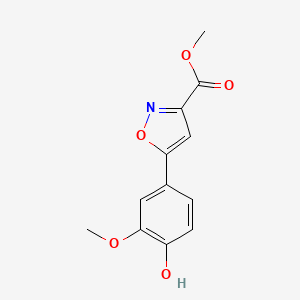
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide: is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzimidazole precursor, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the hydrolysis of the intermediate to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to certain biological targets, making it a candidate for drug development.
Medicine: In medicine, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for developing new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating products with enhanced efficacy and stability.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
- N-Hydroxy-4-(trifluoromethyl)benzimidamide
- N-Hydroxy-4-nitrobenzimidamide
- N-Hydroxy-2-(trifluoromethyl)benzimidamide
Comparison: Compared to similar compounds, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is unique due to the presence of both nitro and trifluoromethyl groups. This combination enhances its chemical reactivity and binding affinity to biological targets, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C8H6F3N3O3 |
|---|---|
Poids moléculaire |
249.15 g/mol |
Nom IUPAC |
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)6-3-4(14(16)17)1-2-5(6)7(12)13-15/h1-3,15H,(H2,12,13) |
Clé InChI |
UEWGNNQBZPJKEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
